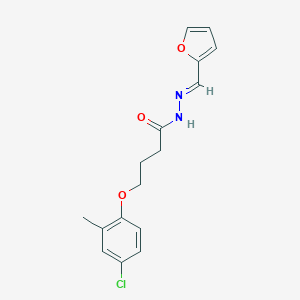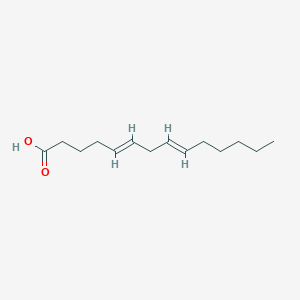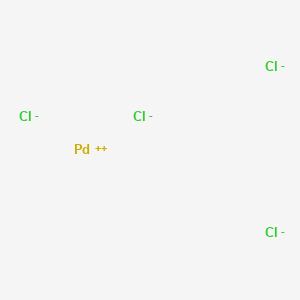
Tetrachloropalladate ion (PdCl42-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloropalladate ion (PdCl42-) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a complex ion that contains four chloride ions and one palladium ion.
Scientific Research Applications
Tetrachloropalladate ion has been used in a variety of scientific research applications. One of the most common applications is in the field of catalysis. Tetrachloropalladate ion has been found to be an effective catalyst for a variety of chemical reactions. It has also been used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of tetrachloropalladate ion is not fully understood. However, it is believed that the compound works by coordinating with other molecules to form a complex. This complex then undergoes various chemical reactions, leading to the desired product.
Biochemical and Physiological Effects:
Tetrachloropalladate ion has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties. It has also been found to be toxic to certain types of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of tetrachloropalladate ion is its effectiveness as a catalyst. It has been found to be highly efficient in a variety of chemical reactions. However, one of the main limitations of the compound is its toxicity. It can be harmful to both humans and the environment, and should be handled with care.
Future Directions
There are many potential future directions for research involving tetrachloropalladate ion. One area of interest is in the development of new catalytic reactions. Another area of interest is in the study of the compound's potential as an antioxidant. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, tetrachloropalladate ion is a unique chemical compound that has been widely used in scientific research. Its effectiveness as a catalyst and potential antioxidant properties make it an interesting area of study for future research. However, its toxicity must be taken into consideration when handling the compound.
Synthesis Methods
The synthesis of tetrachloropalladate ion can be achieved through a variety of methods. One common method involves the reaction of palladium(II) chloride with hydrochloric acid. Another method involves the reaction of palladium(II) nitrate with hydrochloric acid. The resulting solution is then treated with sodium chloride to form tetrachloropalladate ion.
properties
CAS RN |
14349-67-8 |
|---|---|
Molecular Formula |
CaH8I2O4 |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-4 |
InChI Key |
RPYSFYBAYJBKCR-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Other CAS RN |
172542-68-6 |
Related CAS |
10025-98-6 (di-potassium salt) 13820-33-2 (di-cesium salt) 13820-40-1 (di-ammonium salt) 15525-45-8 (di-lithium salt) 13820-53-6 (di-Na salt) |
synonyms |
dipotassium tetrachloropalladate disodium tetrachloropalladate tetrachloropalladate tetrachloropalladium tetrachloropalladium dihydrogen tetrachloropalladium, diammonium salt tetrachloropalladium, dicesium salt tetrachloropalladium, dilithium salt tetrachloropalladium, dipotassium salt tetrachloropalladium, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




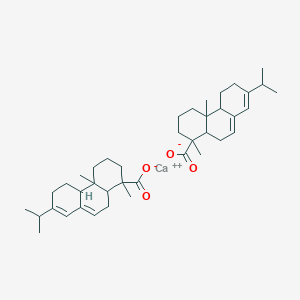
![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
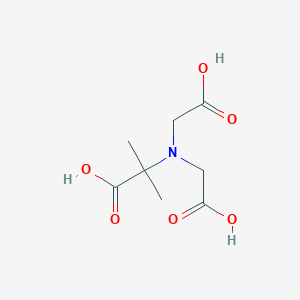
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

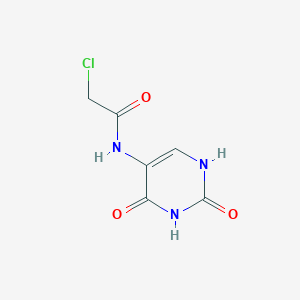

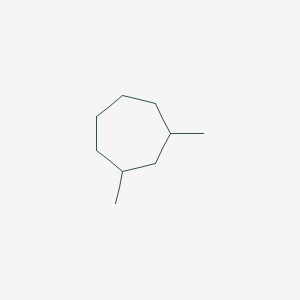

![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
